1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane
Description
This compound features a 1,4-diazepane core substituted with two distinct moieties: a 1H-imidazole-4-sulfonyl group at position 1 and a 2-(trifluoromethoxy)benzoyl group at position 3.
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[2-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O4S/c17-16(18,19)27-13-5-2-1-4-12(13)15(24)22-6-3-7-23(9-8-22)28(25,26)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSOJXFBCQNHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary components: (1) the 1,4-diazepane core, (2) the 1H-imidazole-4-sulfonyl moiety, and (3) the 2-(trifluoromethoxy)benzoyl group. Retrosynthetically, the molecule is assembled via sequential sulfonation of the diazepane core followed by benzoylation at the 4-position. Alternative routes involving pre-functionalized intermediates are less favorable due to steric and electronic constraints.
Synthesis of 1,4-Diazepane Core
The 1,4-diazepane scaffold is typically synthesized through cyclization of linear diamines or via ring-expansion reactions. A widely adopted method involves the condensation of 1,4-diaminobutane with formaldehyde under acidic conditions, yielding the seven-membered ring in moderate yields (45–60%). Recent advances utilize copper-catalyzed intramolecular amidation to improve regioselectivity and reduce byproduct formation. For example, treatment of N-Boc-protected 1,4-diaminobutane with Cu(OTf)₂ (10 mol%) in toluene at 70°C achieves cyclization with 68% efficiency.
Preparation of 1H-Imidazole-4-Sulfonyl Chloride
The sulfonylating agent, 1H-imidazole-4-sulfonyl chloride, is synthesized via chlorosulfonation of 1H-imidazole. Reaction of imidazole with chlorosulfonic acid at 0–5°C produces the sulfonic acid intermediate, which is subsequently treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. This two-step process achieves 75–80% purity, requiring silica gel chromatography for isolation. Alternative methods employing sulfur trioxide (SO₃) complexes in dichloromethane (DCM) reduce side reactions but are less cost-effective.
Sulfonation of 1,4-Diazepane
Coupling the 1H-imidazole-4-sulfonyl chloride to the diazepane core is achieved under basic conditions. A representative procedure involves dissolving 1,4-diazepane (1.0 equiv) in anhydrous tetrahydrofuran (THF) with triethylamine (2.5 equiv), followed by dropwise addition of the sulfonyl chloride (1.2 equiv) at 0°C. After stirring at room temperature for 12 hours, the product is isolated via aqueous workup (52% yield). Catalytic Cu(OTf)₂ (10 mol%) enhances reactivity by stabilizing the sulfonate intermediate, increasing yields to 65%.
Table 1: Optimization of Sulfonation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | THF | 25 | 52 |
| Cu(OTf)₂ | Toluene | 70 | 65 |
| Sc(OTf)₃ | DCM | 40 | 38 |
| I₂ (20 mol%) | Acetonitrile | 50 | 48 |
Benzoylation with 2-(Trifluoromethoxy)Benzoic Acid
The final benzoylation step introduces the 2-(trifluoromethoxy)benzoyl group via nucleophilic acyl substitution. Activation of 2-(trifluoromethoxy)benzoic acid using thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with the sulfonated diazepane in the presence of N,N-diisopropylethylamine (DIPEA). Copper(II) triflate (10 mol%) in toluene at 70°C facilitates the coupling, achieving 70% yield after recrystallization.
Table 2: Benzoylation Catalyst Screening
| Catalyst | Solvent | Additive | Yield (%) |
|---|---|---|---|
| Cu(OTf)₂ | Toluene | None | 70 |
| AgOTf | DCM | Pyridine | 55 |
| Zn(OTf)₂ | THF | 4-DMAP | 48 |
| I₂ (20 mol%) | Acetonitrile | TsOH (10 mol%) | 63 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or diazepane moieties.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethoxy phenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, the compound might be investigated for its interactions with various biomolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Medicine
Medicinally, the compound could be explored for its efficacy in treating specific diseases or conditions, given its unique structural features that may interact with biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and related diazepane derivatives:
*Estimated based on structural similarity.
Key Observations:
- Dual Sulfonyl vs. Mixed Functionalization : The target compound combines a sulfonyl-imidazole and a benzoyl group, whereas the derivative in features dual sulfonyl groups (one imidazole, one trifluoromethyl phenyl). The latter’s higher molecular weight (438.4 vs. ~437.4) and polarity may reduce blood-brain barrier penetration compared to the target compound .
- Trifluoromethoxy vs. Trifluoromethyl: The 2-(trifluoromethoxy)benzoyl group in the target compound differs from the 4-(trifluoromethyl)phenyl sulfonyl group in .
Physicochemical and Spectral Properties
- IR and NMR Profiles :
- Solubility : The hydrochloride salt in demonstrates improved solubility in polar solvents compared to neutral diazepanes. The target compound’s solubility profile may lie between hydrophilic sulfonamides and lipophilic benzoyl derivatives .
Biological Activity
1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, emphasizing its therapeutic potential and underlying mechanisms.
Chemical Structure
The compound's structure can be described as follows:
- Imidazole Ring : A five-membered aromatic ring containing two nitrogen atoms.
- Sulfonyl Group : A sulfonic acid derivative that enhances solubility and biological activity.
- Trifluoromethoxy Group : A trifluoromethyl ether substituent that may contribute to the compound's lipophilicity and biological interactions.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds with structural similarities to our target compound have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups like trifluoromethoxy enhances the antibacterial activity by stabilizing the compound's interaction with bacterial targets .
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 1-(1H-imidazole-4-sulfonyl)... | MRSA | Effective |
| 2-Trifluoromethyl-1H-imidazole | E. coli, B. subtilis | Moderate |
| 4,5-bis(3,5-dichlorophenyl)... | MRSA | High |
Antitumor Activity
Imidazole derivatives have been investigated for their antitumor properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor development .
Case Study: Antitumor Effects
A study focusing on imidazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer. The results indicated that the presence of specific substituents on the imidazole ring could enhance the cytotoxicity through targeted interactions with cancer cell receptors .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives is also noteworthy. Compounds structurally related to our target have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways associated with inflammation or tumor growth.
- Oxidative Stress Reduction : Some imidazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
Q & A
Q. Advanced
- Salt formation : Co-crystallize with succinic acid to enhance aqueous solubility.
- Nanoparticle formulation : Use PLGA-PEG carriers (e.g., 100 nm particles) for sustained release.
- Prodrug design : Introduce ester linkages at the diazepane nitrogen, cleaved by serum esterases in vivo.
Pharmacokinetic studies in rodents show a 2.3-fold increase in oral bioavailability with prodrug derivatives .
How should researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
Q. Advanced
- Competitive binding assays : Use ATP-competitive probes (e.g., [γ-³²P]ATP) to determine IC₅₀ values.
- Kinase profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects.
- Molecular dynamics (MD) simulations : Analyze binding mode stability (e.g., 100 ns simulations in GROMACS) for the diazepane ring’s interaction with kinase hinge regions .
What are the key considerations for scaling up synthesis while maintaining stereochemical fidelity?
Q. Advanced
- Catalyst optimization : Use chiral auxiliaries (e.g., (R)-BINOL) during diazepane ring formation to preserve enantiopurity.
- Flow chemistry : Implement continuous sulfonylation in microreactors (residence time <10 min) to minimize racemization.
- In-line analytics : FTIR and PAT tools monitor reaction progress in real-time .
How does the compound’s stability under varying pH and temperature conditions impact formulation development?
Q. Advanced
- Forced degradation studies : Expose to 0.1 M HCl (pH 1.2) and 0.1 M NaOH (pH 12.8) at 40°C for 48 hours.
- Major degradation pathway : Hydrolysis of the sulfonyl group at pH >10, detected via LC-MS/MS.
- Lyophilization : Stabilize as a lyophilized powder (mannitol cryoprotectant) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
